o-Tolidine

Clinical Mycobacteriology Tuberculosis Diagnostics Niacin Detection

Replace carcinogenic benzidine (IARC Group 1) with o-tolidine (Group 2B) — the only benzidine congener validated for direct substitution in clinical hemoglobin assays, forensic blood tests (5× Kastle-Meyer sensitivity), mycobacteriology niacin tests (99% concordance), and neuroscience EM tracing with superior membrane clarity. Procure under IARC/REACH controlled-use provisions. Research and bulk quantities available.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 119-93-7
Cat. No. B045760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolidine
CAS119-93-7
Synonyms3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine;  3,3’-Dimethylbenzidine;  3,3’-Dimethyl-4,4’-biphenyldiamine;  3,3’-Dimethyl-4,4’-diaminobiphenyl;  o-Tolidine;  4,4’-Diamino-3,3’-dimethylbiphenyl;  4’-Amino-3,3’-dimethyl[1,1’-biphenyl]-4-ylamine;  C.I. 37230;  C
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
InChIInChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3
InChIKeyNUIURNJTPRWVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 1,300 mg/L at 25 °C
Soluble in alcohol, ether, dilute acids
Solubility in water, g/100ml at 25 °C: 0.13 (poor)
0.1%

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolidine (CAS 119-93-7) Procurement Guide: Verified Differentiation from Benzidine, o-Dianisidine, TMB, and Other In-Class Analogs


o-Tolidine (3,3′-dimethylbenzidine, CAS 119-93-7) is a biphenyl aromatic diamine belonging to the benzidine congener class [1]. It is industrially produced via benzidine rearrangement of hydrazotoluene derivatives and serves as a key intermediate in azo dye and pigment manufacturing, as well as a chromogenic peroxidase substrate in clinical, forensic, and neuroanatomical assays [2]. Its molecular formula is C₁₄H₁₆N₂ (MW 212.29 g/mol), melting point 129–131 °C, with solubility in alcohol, ether, and dilute acids but sparing solubility in water [1]. Unlike its parent compound benzidine, o-tolidine carries IARC Group 2B classification, a differentiation that directly impacts procurement decisions where occupational safety regulations govern chemical selection [3].

Why o-Tolidine Cannot Be Simply Replaced by Benzidine, o-Dianisidine, or 3,3′-Dichlorobenzidine in Analytical and Industrial Workflows


Although o-tolidine, benzidine, o-dianisidine (3,3′-dimethoxybenzidine), and 3,3′-dichlorobenzidine share a common biphenyl-4,4′-diamine scaffold, their differential redox potentials, steric effects from 3,3′-substituents, and divergent carcinogenicity classifications produce measurable differences in peroxidase kinetics, chromogen sensitivity, mutagenic activation, and regulatory permissibility [1]. Direct substitution without verification leads to systematic errors in colorimetric assays because the methyl substituents in o-tolidine alter both the oxidation midpoint potential and the stability of the meriquinonoid chromophore relative to the unsubstituted benzidine or the methoxy-substituted o-dianisidine [2]. Moreover, in jurisdictions where benzidine is banned as an IARC Group 1 carcinogen, o-tolidine (Group 2B) may remain permissible under specific controlled-use exemptions, making it a legally distinct procurement decision rather than an interchangeable commodity [3].

o-Tolidine (119-93-7): Quantitative Head-to-Head Performance Evidence Against Closest Analogs


Niacin Production Test in Mycobacteria: o-Tolidine Matches Benzidine with 99% Agreement Across 560 Clinical Isolates

In the largest controlled comparison reported, o-tolidine–cyanogen bromide was directly benchmarked against the standard benzidine–cyanogen bromide method for detecting niacin production in mycobacterial cultures [1]. Of 560 cultures tested, 174 were negative and 380 positive by both methods, yielding 99% concordance (554/560) [1]. Four cultures were uniquely detected by o-tolidine and two only by benzidine, establishing non-inferiority of the o-tolidine reagent [1]. The o-tolidine method produces a pink-to-red precipitate qualitatively easier to score than the yellow chromogen generated by the aniline-based alternative [1].

Clinical Mycobacteriology Tuberculosis Diagnostics Niacin Detection

Quantitative Hemoglobin Estimation: o-Tolidine Delivers Accuracy and Reproducibility Equal to Benzidine with Superior Urine Suitability

Lewis (1965) developed and validated a spectrophotometric method substituting o-tolidine for benzidine as the chromogenic peroxidase substrate for hemoglobin quantification in serum and urine [1]. The method covers a linear working range of 0–125 mg hemoglobin per 100 mL [1]. The author explicitly states that o-tolidine 'gives results equal in accuracy and reproducibility to a benzidine method in common use' and is 'a more satisfactory technique for estimating the haemoglobin content of urine' [1]. The improvement in urine matrices is attributed to the hydrogen-ion-concentration-dependent spectral properties of oxidized o-tolidine, which mitigate interference from urinary chromogens that affect the benzidine readout [1].

Clinical Biochemistry Hemoglobinuria Peroxidase Assay

Chlorine Detection Sensitivity: o-Tolidine Is Functionally Equivalent to Benzidine but Outperformed by 3,3′-Dimethylnaphthidine in Color Stability

Belcher, Nutten, and Stephen (1954) systematically compared the chlorine-detection sensitivities of benzidine, o-tolidine (3,3′-dimethylbenzidine), and eight other substituted benzidine derivatives [1]. Under standardized conditions (0.1% amine reagent, 1 N HCl), both benzidine and o-tolidine registered a comparative sensitivity of 1.0, producing a pale-yellow meriquinonoid chromophore that fades rapidly, making them functionally interchangeable but suboptimal [1]. By contrast, 3,3′-dimethylnaphthidine achieved a comparative sensitivity of 0.1, yielded a pink-red chromophore with exceptional stability (>15 min before detectable fading), and enabled photometric quantification down to 0.05 ppm chlorine [1]. Under Nessler-tube conditions, 3,3′-dimethylnaphthidine achieved a limiting sensitivity of 0.04 ppm, compared with 0.1 ppm for benzidine and 0.07 ppm for o-tolidine [1].

Water Quality Analysis Colorimetric Reagents Chlorine Determination

Forensic Presumptive Blood Detection: o-Tolidine Sensitivity (1:5,000) Is 5-Fold Higher Than Kastle-Meyer, 2-Fold Lower Than Luminol

A 2020 comparative study evaluated the sensitivity of Kastle-Meyer (phenolphthalein), o-tolidine (O-Tol), and Luminol for detecting diluted bloodstains on six fabric substrates (fleece, felt, linen, denim, flannel, terrycloth) using direct testing methods [1]. Overall sensitivities were Kastle-Meyer 1:1,000, o-tolidine 1:5,000, and Luminol 1:10,000 [1]. On terrycloth specifically, o-tolidine achieved 1:10,000—matching Luminol—demonstrating substrate-dependent performance advantages [1]. Literature values report o-tolidine sensitivity up to 1:100,000 under optimized conditions, indicating that laboratory protocol significantly influences realized sensitivity [2].

Forensic Serology Bloodstain Analysis Presumptive Testing

Carcinogenicity Classification: o-Tolidine Is IARC Group 2B (Possibly Carcinogenic) vs. Benzidine Group 1 (Carcinogenic to Humans)

The IARC Monographs programme classifies benzidine as Group 1 (carcinogenic to humans) based on sufficient epidemiological evidence from occupational cohort studies demonstrating increased bladder cancer risk, whereas o-tolidine (3,3′-dimethylbenzidine), o-dianisidine, and 3,3′-dichlorobenzidine are each classified as Group 2B (possibly carcinogenic to humans) based on sufficient animal evidence but limited or confounded human data [1][2]. Under current EU regulations, azo dyes derived from benzidine, o-tolidine, and o-dianisidine are all classified as Category 2 carcinogens [2]. However, the differential between Group 1 and Group 2B has practical procurement implications: many jurisdictions impose stricter handling, disposal, and reporting requirements on Group 1 agents, making o-tolidine the less regulated alternative in laboratories that require a benzidine-class peroxidase chromogen [3].

Occupational Safety Regulatory Compliance Carcinogen Classification

HRP Neurohistochemistry: o-Tolidine Ranks Between TMB and DAB in Reaction-Product Distribution and Is EM-Suitable

Carson and Mesulam (1982) compared eight HRP detection methods in adjacent vibratome sections of mouse lumbar spinal cord following retrograde transport of an HRP–wheat germ agglutinin conjugate [1]. The rank order of reaction-product distribution (by light and electron microscopy) was: TMB > BDHC ≈ o-tolidine > DAB-based methods > PPD-PC [1]. Critically, TMB, BDHC, and o-tolidine reaction products were all deemed suitable for electron microscopy, whereas the four DAB variants yielded restricted distribution [1]. A subsequent independent study (Elberger et al., 1992) found that o-tolidine produces an electron-dense reaction product distributed uniformly throughout cytoplasm and nucleoplasm, with unobscured membranes enabling clear visualization of mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum—a morphological preservation quality attributed specifically to the o-tolidine chromogen [2].

Neuroanatomical Tract-Tracing Electron Microscopy Horseradish Peroxidase Histochemistry

o-Tolidine (CAS 119-93-7): Highest-Evidence Application Scenarios Supported by Quantitative Differentiation Data


Benzidine Replacement in Clinical Hemoglobin Quantification (Serum and Urine)

Clinical biochemistry laboratories that currently use or have discontinued benzidine-based hemoglobin assays can adopt o-tolidine with documented equivalence in accuracy and reproducibility across the 0–125 mg/100 mL clinical range, with superior performance in urine matrices [4]. This application is supported by a direct head-to-head validation study demonstrating that o-tolidine substitution preserves quantitative results while eliminating reliance on a Group 1 carcinogen [4].

Mycobacterial Niacin Production Testing for Tuberculosis Diagnostics

Reference mycobacteriology laboratories performing the niacin production test for M. tuberculosis identification can replace benzidine–cyanogen bromide with o-tolidine–cyanogen bromide with 99% diagnostic concordance validated on 560 clinical cultures [4]. The pink chromogen produced by o-tolidine is easier to read than the yellow aniline chromogen, reducing inter-observer variability in qualitative scoring [4].

Forensic Presumptive Blood Screening on Fabric Evidence

Forensic serology units requiring a mid-sensitivity presumptive blood test that outperforms Kastle-Meyer (5-fold higher sensitivity at 1:5,000 vs. 1:1,000) and can be deployed without specialized chemiluminescence imaging equipment should select o-tolidine over phenolphthalein-based tests [4]. Performance is substrate-dependent, with optimal sensitivity achieved on thinner fabrics such as denim, linen, and terrycloth [4].

HRP-Based Neuroanatomical Tract-Tracing for Electron Microscopy

Neuroscience investigators requiring whole-cell HRP labeling with uniform cytoplasmic and nucleoplasmic reaction product distribution and unobscured organelle membranes should select o-tolidine as the chromogen for electron microscopic analysis of retrogradely labeled neurons [4]. o-Tolidine is validated as EM-suitable alongside TMB and BDHC but offers superior membrane clarity compared to TMB's crystalloid deposits, making it preferable when ultrastructural preservation of unlabeled synaptic inputs is the priority [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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